1-Iodo-3-methylimidazo[1,5-a]pyrazin-8-amine
Description
1-Iodo-3-methylimidazo[1,5-a]pyrazin-8-amine is a halogenated heterocyclic compound with the CAS number 1823418-87-6, primarily used in scientific research and industrial applications. Structurally, it features an imidazo[1,5-a]pyrazine core substituted with an iodine atom at position 1 and a methyl group at position 3, with an amine group at position 6.
Its synthesis and handling require adherence to safety protocols due to its classification as harmful if swallowed (H302) . While detailed pharmacological or kinetic studies are absent in the provided evidence, its structural analogs have shown relevance in medicinal chemistry, such as cysteine protease inhibition and antibacterial activity in related imidazo-pyridine derivatives .
Properties
Molecular Formula |
C7H7IN4 |
|---|---|
Molecular Weight |
274.06 g/mol |
IUPAC Name |
1-iodo-3-methylimidazo[1,5-a]pyrazin-8-amine |
InChI |
InChI=1S/C7H7IN4/c1-4-11-6(8)5-7(9)10-2-3-12(4)5/h2-3H,1H3,(H2,9,10) |
InChI Key |
BGJDRMFTGHMYNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C2N1C=CN=C2N)I |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Iodo-3-methylimidazo[1,5-a]pyrazin-8-amine can be achieved through various synthetic routes. One common method involves the use of multicomponent reactions, condensation reactions, and intramolecular cyclizations . These reactions typically require specific catalysts and reaction conditions to ensure high yield and purity. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to produce the compound efficiently.
Chemical Reactions Analysis
1-Iodo-3-methylimidazo[1,5-a]pyrazin-8-amine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce corresponding oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-Iodo-3-methylimidazo[1,5-a]pyrazin-8-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . Additionally, it may be used in the development of new materials with specific properties for industrial applications .
Mechanism of Action
The mechanism of action of 1-Iodo-3-methylimidazo[1,5-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-Iodo-3-methylimidazo[1,5-a]pyrazin-8-amine with structurally related iodinated and non-iodinated imidazo[1,5-a]pyrazin-8-amine derivatives:
*Calculated based on structural analogy.
Structural and Functional Insights:
Substituent Effects on Reactivity and Stability :
- Iodine vs. Bromine : The iodine atom in the main compound offers advantages in cross-coupling reactions compared to bromine (e.g., higher leaving-group ability). However, iodinated derivatives may exhibit greater sensitivity to light or oxidative degradation .
- Alkyl Groups (Methyl, tert-Butyl, Isopropyl) :
- Methyl (C3): Provides minimal steric hindrance, favoring synthetic accessibility.
- Isopropyl (C3): Balances lipophilicity and molecular weight, as seen in the 302.12 Da derivative .
Synthetic Accessibility: The parent compound (CAS 26538-77-2) is synthesized via multistep processes involving mesoionic intermediates, as described for imidazo[1,5-a]pyrazin-8-ones .
Biological and Thermodynamic Considerations :
- While direct data for iodinated derivatives are lacking, related imidazo[1,5-a]pyridine analogs demonstrate inhibitory activity against cysteine proteases (Ki: 13.75–99.30 mM) and antibacterial effects (MIC₅₀: 0.6–1.4 mg/mL) . The iodine atom’s polarizability could enhance binding to hydrophobic enzyme pockets, but this remains speculative without experimental validation.
Safety and Handling :
- All iodinated derivatives share acute oral toxicity (H302), necessitating strict safety protocols . Storage conditions vary; for example, the isopropyl derivative requires protection from light at 2–8°C .
Biological Activity
1-Iodo-3-methylimidazo[1,5-a]pyrazin-8-amine is a compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to highlight its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
This compound belongs to the imidazo[1,5-a]pyrazine family, characterized by a fused ring structure that contributes to its unique biological properties. The presence of iodine and methyl groups in its structure may influence its reactivity and interaction with biological targets.
Antibacterial Activity
Research has shown that imidazo[1,5-a]pyrazine derivatives exhibit significant antibacterial properties. For instance, a study on a series of related compounds demonstrated that certain derivatives displayed potent antimicrobial activity against various Gram-positive and Gram-negative bacteria. Although specific data for this compound is limited, its structural relatives suggest potential efficacy in this area .
Inhibition of Phosphodiesterase (PDE)
Recent studies have identified that certain imidazo[1,5-a]pyrazine derivatives act as selective inhibitors of phosphodiesterase isoforms. Specifically, compounds similar to this compound have been shown to inhibit PDE1B with IC50 values ranging from 0.001 to 0.1 mM while demonstrating selectivity against PDE1C . This selectivity is attributed to structural features that allow for differential binding affinities.
Antitumor Activity
The compound has also been investigated for its potential as a BRD4 inhibitor, which plays a crucial role in cancer progression. In vitro studies revealed that derivatives similar to this compound can inhibit BRD4 with notable potency (IC50 values as low as 76 nM). These compounds were effective against BRD4-sensitive tumor cell lines, indicating their potential use in cancer therapeutics .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Enzyme Inhibition : The inhibition of phosphodiesterase enzymes leads to increased levels of cyclic nucleotides (cAMP and cGMP), which can modulate various signaling pathways involved in cell proliferation and apoptosis.
- Targeting Transcription Factors : By inhibiting BRD4, these compounds can disrupt the transcriptional regulation of oncogenes, thereby exerting antitumor effects.
Case Studies
Several case studies highlight the therapeutic implications of imidazo[1,5-a]pyrazine derivatives:
- Antibacterial Efficacy : A study demonstrated that a related compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that structural modifications could enhance efficacy .
- Cancer Treatment : In a preclinical model, a derivative showed promising results in reducing tumor size in BRD4-dependent cancers. The study emphasized the need for further exploration into dosage optimization and long-term effects .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
